![molecular formula C12H26O5 B12628251 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol CAS No. 920761-22-4](/img/structure/B12628251.png)
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol is a chemical compound with the molecular formula C12H26O5. It is a derivative of butanetriol, where one of the hydroxyl groups is substituted with a 2-hydroxyoctyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol can be achieved through several methods. One common approach involves the reaction of butane-1,2,3-triol with 2-bromooctanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Butane-1,2,3-triol: A simpler analog without the 2-hydroxyoctyl group.
Glycerol: A triol with three hydroxyl groups, commonly used in various applications.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a sweetener.
Uniqueness
4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol is unique due to the presence of the 2-hydroxyoctyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .
特性
CAS番号 |
920761-22-4 |
|---|---|
分子式 |
C12H26O5 |
分子量 |
250.33 g/mol |
IUPAC名 |
4-(2-hydroxyoctoxy)butane-1,2,3-triol |
InChI |
InChI=1S/C12H26O5/c1-2-3-4-5-6-10(14)8-17-9-12(16)11(15)7-13/h10-16H,2-9H2,1H3 |
InChIキー |
ZYXQCTRSZBJTTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(COCC(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


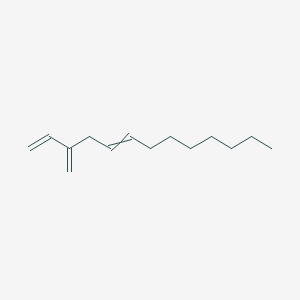
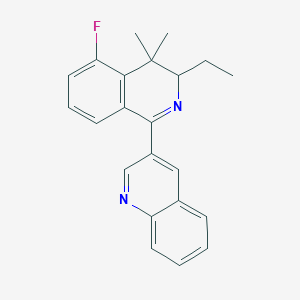
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
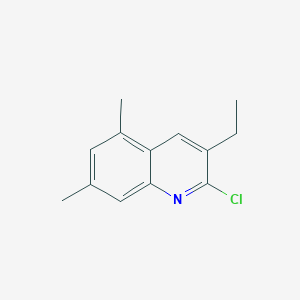
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)
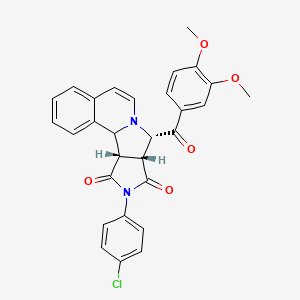
![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
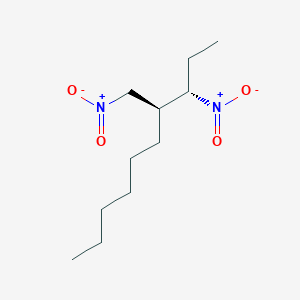
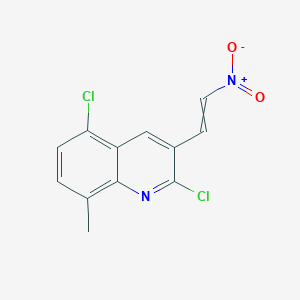
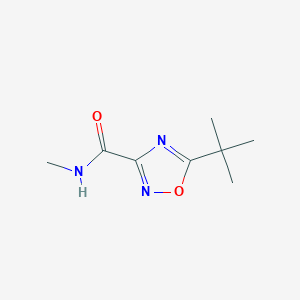
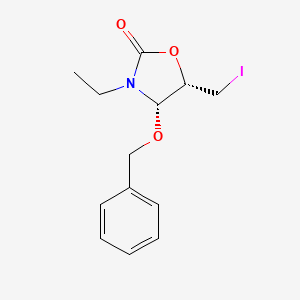
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
